N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-phenylhydroxylamine with 2,3-dimethylbutan-2-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds.
Scientific Research Applications
N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism by which N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: This compound shares structural similarities with N,5-Dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine and is used in similar applications.
4-Methylaminoantipyrine: Another compound with a similar structure, used in analytical chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
80099-35-0 |
---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,5-dimethyl-N-phenyl-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-9-8-12-11(14-9)13(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
FMULKQFGNZFOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(O1)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.